molecular formula C18H14N4OS B12171906 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide

Cat. No.: B12171906
M. Wt: 334.4 g/mol
InChI Key: GLPYAOZRWRUJPW-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-5-carboxamide, with the CAS number 1324086-72-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

  • Molecular Formula : C18H14N4OS
  • Molecular Weight : 334.4 g/mol
  • Structure : The compound features an indole core substituted with a thiazole and pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
Hep-23.25
P81517.82

The compound was particularly effective against the Hep-2 cell line, suggesting a targeted mechanism that warrants further investigation.

The proposed mechanism of action includes the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, the compound may interact with proteins involved in apoptosis and cell cycle regulation.

  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by enhanced caspase activation.
  • Cell Cycle Arrest : Flow cytometry analyses show that the compound induces G1 phase arrest in treated cells, preventing progression to DNA synthesis.

Structure-Activity Relationships (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Indole Core : Essential for binding to biological targets and exhibiting pharmacological effects.
  • Thiazole and Pyridine Substituents : These groups enhance solubility and bioavailability, contributing to improved potency against cancer cell lines.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in the thiazole and pyridine groups can significantly alter the biological activity.

Compound IC50 (µM) Notable Features
This compound12.50High potency against MCF7
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Effective against Hep-2
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives26Potent against A549

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on MCF7 Cells : In a study investigating various indole derivatives, this compound showed a significant reduction in cell viability at concentrations as low as 12.50 µM.
  • Combination Therapy : Preliminary data suggest that this compound may enhance the effects of existing chemotherapeutics when used in combination therapies, potentially leading to synergistic effects.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)indole-5-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-8-6-12-9-13(4-5-16(12)22)17(23)21-18-20-15(11-24-18)14-3-2-7-19-10-14/h2-11H,1H3,(H,20,21,23)

InChI Key

GLPYAOZRWRUJPW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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